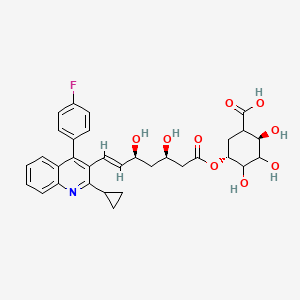

Pitavastatin Acyl Glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

574752-66-2 |

|---|---|

Molecular Formula |

C31H32FNO10 |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

InChI Key |

QBNFJKKTKRSBGF-SEKOGJSVSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

Synonyms |

1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of Pitavastatin Acyl Glucuronide

Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Enzyme Isoform Specificity

The conversion of pitavastatin (B1663618) to its acyl glucuronide is not a generalized process but is instead mediated by specific isoforms of the UGT enzyme family. Research has identified that several UGTs can catalyze this reaction, with UGT1A3 and UGT2B7 being the principal contributors. nih.govnih.govresearchgate.net UGT1A1 has also been noted to be involved in this metabolic pathway. researchgate.net

Role of UGT1A3 in Pitavastatin Glucuronidation

Studies utilizing human UGT-expressing microsomes have consistently demonstrated that UGT1A3 plays a primary role in the glucuronidation of pitavastatin. nih.govnih.govresearchgate.net This isoform is recognized for its capacity to metabolize a variety of compounds, including other statins like atorvastatin (B1662188). researchgate.net In the context of pitavastatin, UGT1A3's involvement is crucial for the subsequent formation of pitavastatin lactone. nih.govnih.govresearchgate.net

One study systematically characterized the lactonization of six clinically relevant statins and found that UGT1A3 displayed the highest capacity for this conversion with pitavastatin, significantly more so than with atorvastatin, cerivastatin, lovastatin, and rosuvastatin. sci-hub.seclinpgx.org Simvastatin was not converted by this isoform. sci-hub.seclinpgx.org This highlights the particular affinity and efficiency of UGT1A3 in metabolizing pitavastatin.

Role of UGT2B7 in Pitavastatin Glucuronidation

Alongside UGT1A3, UGT2B7 is another key enzyme principally responsible for the glucuronidation of pitavastatin. nih.govnih.govresearchgate.net UGT2B7 is a versatile enzyme known to metabolize a wide array of substrates, including various drugs and endogenous compounds. nih.gov Its contribution to the formation of Pitavastatin Acyl Glucuronide is significant, working in concert with UGT1A3 to facilitate this metabolic step.

Comparison with Other UGT Isoforms

While UGT1A3 and UGT2B7 are the main drivers of pitavastatin glucuronidation, the involvement of other UGT isoforms has been investigated. UGT1A1 has been identified as contributing to the lactonization of pitavastatin. researchgate.netclinpgx.org However, the efficiency of other isoforms appears to be considerably lower. For instance, a comparative study on statin lactonization demonstrated that among the various UGTs tested, only UGT1A1, UGT1A3, and UGT2B7 were found to contribute significantly to the process for the six statins examined. clinpgx.org This specificity underscores the targeted nature of pitavastatin's metabolic pathway.

Enzymatic Reaction Kinetics and Mechanisms

The efficiency and rate of this compound formation are governed by the principles of enzyme kinetics. Understanding these parameters is essential for predicting the metabolic fate of pitavastatin in the body.

Apparent Kinetic Parameters (Vmax, Km) for Pitavastatin Glucuronidation

Detailed kinetic parameters, specifically the maximal reaction velocity (Vmax) and the Michaelis constant (Km), for the glucuronidation of pitavastatin by individual UGT isoforms are not extensively documented in publicly available literature. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. While the intrinsic clearance (Vmax/Km) for pitavastatin in human hepatic microsomes has been noted to have no marked difference from its lactone form, specific values for the UGT-mediated reaction are not specified. nih.gov

For context, kinetic studies of other substrates with these UGT isoforms can provide a general understanding of their catalytic efficiency. However, direct extrapolation of these values to pitavastatin is not appropriate due to substrate-specific differences in binding and catalysis.

Below is a table summarizing the key enzymes involved in pitavastatin glucuronidation and their known roles, though specific kinetic data for pitavastatin is pending further research.

| UGT Isoform | Role in Pitavastatin Glucuronidation | Comparative Activity |

| UGT1A3 | Principal enzyme responsible for glucuronidation. nih.govnih.govresearchgate.net | Highest lactonization capacity for pitavastatin compared to other statins. sci-hub.seclinpgx.org |

| UGT2B7 | Principal enzyme responsible for glucuronidation. nih.govnih.govresearchgate.net | Significant contributor to the metabolic pathway. |

| UGT1A1 | Contributes to the lactonization process. researchgate.netclinpgx.org | Plays a secondary role compared to UGT1A3 and UGT2B7. |

Substrate Binding and Catalytic Mechanism

The formation of this compound follows a well-established mechanism for UGT-catalyzed reactions. The process begins with the binding of the co-substrate, uridine diphosphate (B83284) glucuronic acid (UDPGA), to the UGT enzyme. Subsequently, the aglycone substrate, in this case, pitavastatin, binds to the enzyme's active site.

The catalytic mechanism involves a nucleophilic attack by the carboxylate group of pitavastatin on the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage, creating the this compound and releasing uridine diphosphate (UDP). This glucuronidation step is a prerequisite for the subsequent non-enzymatic intramolecular rearrangement (lactonization) that forms pitavastatin lactone through an elimination reaction. nih.govnih.gov

In silico modeling has been employed to identify probable interaction regions for statins within the UGT binding pocket. sci-hub.seclinpgx.org These models suggest that specific amino acid residues within the active sites of UGT1A1, UGT1A3, and UGT2B7 are crucial for the binding and proper orientation of statin molecules, facilitating the transfer of the glucuronic acid moiety. sci-hub.seclinpgx.org

In Vitro Species Differences in Glucuronidation Profiles

Significant species differences have been observed in the in vitro metabolism of pitavastatin. These differences are crucial to consider when extrapolating preclinical data to humans.

Studies comparing the metabolism of pitavastatin in liver microsomes from humans, monkeys, rats, and dogs have revealed notable variations. While pitavastatin lactone is a common metabolite across these species, the rate of its formation differs significantly. nih.gov The metabolic clearance of pitavastatin and its lactone in monkey hepatic microsomes is considerably greater than in human hepatic microsomes. nih.gov For instance, the metabolic clearance of pitavastatin in monkey liver microsomes was reported to be 26.8 µL/min/mg protein, while the clearance of the lactone was 76.1 µL/min/mg protein.

Table 3: Comparative In Vitro Glucuronidation of Pitavastatin in Liver Microsomes of Different Species

| Species | Primary Glucuronidation Metabolite | Metabolic Clearance/Formation Rate | Key Differences from Humans | Reference |

|---|---|---|---|---|

| Human | This compound (leading to Lactone) | Low | - | nih.govnih.gov |

| Monkey | This compound (leading to Lactone) | Much greater than in humans (Pitavastatin: 26.8 µL/min/mg; Lactone: 76.1 µL/min/mg) | Extensive oxidative metabolism of pitavastatin and its lactone | nih.gov |

| Rat | This compound (leading to Lactone) | Varies | - | nih.gov |

| Dog | this compound (leading to Lactone) | Higher than humans, lower than monkeys | - | nih.gov |

Chemical Reactivity, Stability, and Degradation Mechanisms of Pitavastatin Acyl Glucuronide

Fundamental Principles of Acyl Glucuronide Reactivity

Acyl glucuronides (1-β-O-acyl glucuronides) are ester-linked conjugates that exhibit significant chemical reactivity due to the nature of the glycosidic bond to the aglycone. clinpgx.orgresearchgate.net This reactivity is responsible for their inherent instability and propensity to undergo several chemical transformations in vitro and in vivo. nih.gov

Acyl glucuronides are recognized as a class of reactive, electrophilic metabolites. nih.govnih.gov The electrophilicity is centered on the carbonyl carbon of the ester linkage. This carbon atom is susceptible to nucleophilic attack by various endogenous macromolecules, such as proteins. nih.gov The reaction can lead to the formation of covalent drug-protein adducts, a process known as transacylation. nih.govnih.gov This covalent modification of proteins can potentially alter their function and has been implicated as a possible mechanism for idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. nih.govhyphadiscovery.com

The primary metabolic pathway for pitavastatin (B1663618) involves glucuronidation, leading to the formation of an ester-type pitavastatin glucuronide conjugate. drugbank.comfda.gov This conjugate subsequently forms pitavastatin lactone, the major metabolite found in human plasma. drugbank.comnih.gov The formation of the lactone is a consequence of the inherent reactivity of the acyl glucuronide intermediate. researchgate.netnih.gov

A defining characteristic of 1-β-O-acyl glucuronides is their tendency to undergo intramolecular rearrangement, a process commonly referred to as acyl migration. nih.govnih.govclinpgx.org This non-enzymatic reaction involves the transfer of the acyl group (the pitavastatin moiety) from the C1 hydroxyl group of the glucuronic acid moiety to the adjacent secondary hydroxyl groups at positions C2, C3, and C4. nih.govacs.org This process is pH-dependent and is significantly accelerated under neutral to alkaline conditions (pH > 7). clinpgx.orgnih.gov

The mechanism of acyl migration is believed to proceed through the formation of a transient orthoester intermediate, resulting from the intramolecular nucleophilic attack of an adjacent hydroxyl group on the carbonyl carbon of the ester. acs.org This rearrangement is a reversible process among the C2, C3, and C4 isomers; however, the reversion to the higher-energy anomeric C1 isomer is generally not observed. acs.org

The process of acyl migration results in a complex mixture of positional isomers of the glucuronide conjugate. nih.govacs.org Starting from the initial 1-β-O-acyl glucuronide, the acyl group typically migrates sequentially. Studies on various acyl glucuronides have indicated that the C2 ester is often the first isomer formed, followed by the subsequent formation of the C3 and C4 esters. acs.orgnih.gov The relative proportions of these isomers at equilibrium depend on the specific structure of the aglycone and the reaction conditions. acs.org

| Initial Conjugate | Migration Pathway | Resulting Positional Isomers | Notes |

|---|---|---|---|

| 1-β-O-Acyl Glucuronide | 1 → 2 | 2-O-Acyl Glucuronide | Often the first and most rapid migration step. acs.org |

| 2-O-Acyl Glucuronide | 2 → 3 | 3-O-Acyl Glucuronide | Migration proceeds to the adjacent hydroxyl group. |

| 3-O-Acyl Glucuronide | 3 → 4 | 4-O-Acyl Glucuronide | The rearrangement can occur between adjacent positions (e.g., 2 ↔ 3, 3 ↔ 4) and is reversible. acs.org |

Stereochemistry plays a crucial role in the reactivity and rearrangement of acyl glucuronides. The glucuronic acid moiety itself contains multiple chiral centers. When conjugated to a chiral carboxylic acid like pitavastatin, the resulting acyl glucuronide is a diastereomer. nih.gov Studies with other chiral drugs have shown that diastereomeric glucuronides can exhibit different rates of hydrolysis and intramolecular rearrangement. acs.org

Furthermore, the anomeric carbon (C1) of the glucuronic acid moiety can exist in either an α or β configuration. While enzymatic glucuronidation specifically produces the 1-β-O-acyl isomer, the subsequent positional isomers (C2, C3, and C4) can undergo reversible anomerization to their corresponding α-isomers. nih.gov This adds another layer of complexity to the isomeric mixture that can be formed from a single acyl glucuronide metabolite.

Intramolecular Rearrangement (Acyl Migration)

Hydrolytic Cleavage Pathways

In addition to intramolecular rearrangement, acyl glucuronides are susceptible to hydrolysis, which cleaves the ester bond and regenerates the parent carboxylic acid (aglycone) and glucuronic acid. nih.govnih.gov This cleavage can occur via both non-enzymatic and enzymatic pathways.

For pitavastatin, the primary metabolic fate is glucuronidation followed by the formation of pitavastatin lactone. researchgate.netnih.govnih.gov In vitro studies using human hepatic microsomes identified an intermediate metabolite (UM-2) that was confirmed to be the acyl glucuronide. nih.gov This intermediate was shown to convert non-enzymatically to the more stable pitavastatin lactone through what is described as an elimination reaction. nih.gov This lactonization pathway represents a major non-enzymatic degradation route for pitavastatin acyl glucuronide, effectively competing with simple hydrolysis back to the parent pitavastatin.

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| pH | Less stable at neutral to alkaline pH. clinpgx.org | Increased pH accelerates both acyl migration and hydrolysis. clinpgx.orgnih.gov |

| Temperature | Less stable at higher temperatures. clinpgx.org | Higher temperatures increase the rates of chemical reactions, including hydrolysis and rearrangement. |

| Aglycone Structure | Variable; depends on electronic and steric effects. acs.org | Electron-withdrawing groups on the aglycone can increase reactivity, while steric hindrance around the ester linkage can decrease it. acs.orgnih.gov |

| Solvent/Matrix | Stability can vary in different biological matrices (e.g., plasma vs. buffer). researchgate.net | Presence of proteins and other components can influence reaction pathways. |

β-Glucuronidase-Catalyzed Hydrolysis

This compound, an ester-type conjugate, is susceptible to enzymatic hydrolysis. This reaction is catalyzed by β-glucuronidases, which are hydrolase enzymes that cleave the β-D-glucuronic acid residue from the aglycone (pitavastatin). In vitro studies on pitavastatin metabolism have identified a metabolite that is converted back to the parent pitavastatin through enzymatic hydrolysis, a reaction characteristic of β-glucuronidase activity. nih.gov This process effectively reverses the glucuronidation step, releasing the active parent drug. The susceptibility of acyl glucuronides to β-glucuronidase-mediated hydrolysis is a known metabolic pathway that can influence the disposition and potential reactivity of the conjugate in biological systems. nih.gov For instance, studies on other acyl glucuronides have shown that hydrolysis by β-glucuronidases, which can be present in tissues like the bladder, is a major competing reaction to other degradation pathways and is influenced by environmental pH. nih.gov

Assessment of Chemical Stability and Degradation Kinetics

The half-life of an acyl glucuronide under physiological conditions is a direct measure of its chemical reactivity. nih.govnih.gov While the specific half-life of this compound is not extensively documented in publicly available literature, the stability of this class of compounds is known to be influenced by factors such as pH and temperature. researchgate.net For example, studies on other drug acyl glucuronides have demonstrated half-lives as short as 1.4 hours at a physiological pH of 7.4. nih.gov The degradation kinetics of acyl glucuronides can be monitored by techniques such as NMR spectroscopy, which tracks the disappearance of the parent compound over time. nih.gov The inherent reactivity of these metabolites, indicated by their tendency to degrade, is linked to their potential to form covalent bonds with macromolecules. nih.gov

The stability and degradation of this compound are significantly influenced by pH and the composition of the surrounding buffer. Acyl glucuronides, in general, exhibit pH-dependent degradation. researchgate.netnih.gov Studies on the parent compound, pitavastatin, have shown it undergoes significant degradation under acidic and basic stress conditions. semanticscholar.org For acyl glucuronide metabolites, degradation, including hydrolysis and intramolecular acyl migration, increases rapidly around physiological pH. nih.gov

The process of acyl migration involves the non-enzymatic, intramolecular rearrangement of the pitavastatin moiety from the C-1 hydroxyl group of the glucuronic acid to other positions (C-2, C-3, and C-4), forming various positional isomers. researchgate.netnih.gov This migration is a key aspect of their instability and contributes to their reactivity. The rate and extent of both hydrolysis and acyl migration are highly dependent on the pH of the environment. nih.gov For example, the covalent binding of diflunisal (B1670566), which proceeds through its acyl glucuronide metabolite, to bladder tissue in rats was found to be modulated by urinary pH. nih.gov

Table 1: Factors Influencing Acyl Glucuronide Stability

| Factor | Influence on Stability | Research Finding Reference |

|---|---|---|

| pH | Degradation increases significantly near physiological pH (7.4). Stability is generally greater at acidic pH. | nih.govnih.gov |

| Enzymes | β-glucuronidase catalyzes hydrolysis back to the parent drug, competing with other degradation pathways. | nih.govnih.gov |

| Temperature | Higher temperatures generally accelerate degradation rates. | researchgate.net |

| Buffer Composition | The specific components of the buffer can affect the rates of hydrolysis and acyl migration. | nih.gov |

Covalent Binding to Biological Macromolecules In Vitro

This compound, like other acyl glucuronides, is considered a reactive metabolite with the potential to bind covalently to biological macromolecules, particularly proteins. researchgate.netnih.gov This reactivity is a consequence of the electrophilic nature of the ester linkage in the glucuronide conjugate.

Acyl glucuronides are known to react with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine, to form stable, covalent drug-protein adducts. researchgate.netnih.gov Human serum albumin is a primary target for this covalent modification due to its high concentration in plasma and the presence of numerous nucleophilic sites. nih.govnih.gov While direct studies detailing the formation of protein adducts specifically by this compound are limited, the extensive evidence for this reaction across the class of acyl glucuronides suggests a strong potential for such interactions. researchgate.netdntb.gov.ua The formation of these adducts is a significant event, as it can potentially alter protein function or trigger immunological responses. researchgate.netdntb.gov.ua The reaction is pH-dependent, with the rate of adduct formation often correlating with the rate of degradation of the acyl glucuronide itself. nih.gov

The primary mechanism for the covalent modification of proteins by acyl glucuronides is acylation . This process involves the transfer of the acyl group (the drug molecule, in this case, pitavastatin) to the protein. Two main pathways have been proposed for this reaction:

Direct Nucleophilic Attack: A nucleophilic group on a protein (e.g., the epsilon-amino group of a lysine residue) can directly attack the carbonyl carbon of the ester bond of the acyl glucuronide, displacing the glucuronic acid moiety in an SN2 reaction.

Acyl Migration and Imine Formation: A more widely suggested mechanism involves the initial intramolecular acyl migration of the pitavastatin moiety on the glucuronic acid ring. This rearrangement can expose the aldehyde group of the glucuronic acid in its open-ring form. The aldehyde can then react with a primary amine on a protein (like lysine) to form a Schiff base (imine). This imine intermediate can then undergo further reactions to form a stable covalent bond, effectively cross-linking the drug-glucuronide complex to the protein. nih.gov Evidence for this imine-based mechanism comes from studies where the adducts formed between tolmetin (B1215870) glucuronide and albumin were found to retain the glucuronic acid moiety. nih.gov The covalent binding of suprofen (B1682721) to albumin was also enhanced in the presence of reagents that trap imine intermediates, further supporting this pathway. nih.gov

While "glycation" is a term for the non-enzymatic reaction of sugars with proteins, the mechanism involving the open-ring aldehyde of the glucuronic acid moiety shares similarities with the initial steps of glycation. nih.gov However, in the context of acyl glucuronide reactivity, the process is fundamentally driven by the instability of the acyl linkage and is best described as acylation or covalent adduction.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Pitavastatin |

| This compound |

| Pitavastatin Lactone |

| β-D-glucuronic acid |

| Human Serum Albumin |

| Lysine |

| Cysteine |

| Tolmetin Glucuronide |

| Suprofen |

| Diflunisal |

| Clofibryl-S-acyl-CoA |

| Zomepirac |

Specific Protein Targets in Research Models (e.g., Human Serum Albumin)

The interaction of pitavastatin and its metabolites with plasma proteins, particularly human serum albumin (HSA), is a critical aspect of its pharmacology. Pitavastatin itself is extensively bound to plasma proteins, with over 99% being bound, primarily to albumin and alpha 1-acid glycoprotein. drugbank.com This high degree of protein binding influences its distribution and disposition. While research specifically detailing the covalent binding of this compound to proteins is limited, the behavior of other acyl glucuronides provides a strong model for its expected reactivity.

Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins, a mechanism implicated in the toxicity of some carboxylic acid drugs. nih.govnih.gov This reactivity stems from the electrophilic nature of the C-1 carbon of the glucuronic acid moiety. The binding process often involves intramolecular acyl migration, followed by the formation of a Schiff base (imine) with lysine residues on proteins like albumin. nih.govnih.gov This results in the formation of a stable, covalent adduct.

In vitro studies using tolmetin glucuronide, another carboxyl-containing drug metabolite, have elucidated the specific sites of covalent binding on Human Serum Albumin. These findings offer a valuable framework for understanding the potential interactions of this compound. Tandem mass spectrometry has been used to identify the lysine residues on HSA that are targeted by the acyl glucuronide. nih.govnih.gov

Table 1: Identified Covalent Binding Sites of Tolmetin Acyl Glucuronide on Human Serum Albumin

| Binding Site Classification | Lysine Residue |

| Major Attachment Site | Lys-195 |

| Major Attachment Site | Lys-199 |

| Major Attachment Site | Lys-525 |

| Minor Attachment Site | Lys-137 |

| Minor Attachment Site | Lys-351 |

| Minor Attachment Site | Lys-541 |

This table is based on research conducted on tolmetin glucuronide and serves as a model for the potential binding sites for other acyl glucuronides like this compound. nih.govnih.gov

While the primary metabolic pathway of pitavastatin involves glucuronidation by UGT1A3 and UGT2B7 leading to the formation of pitavastatin lactone, the intermediate acyl glucuronide is a reactive species. nih.govresearchgate.net The potential for this metabolite to form covalent adducts with HSA and other proteins is an important area of ongoing research in understanding the complete toxicological and pharmacological profile of pitavastatin.

Advanced Analytical Methodologies for Pitavastatin Acyl Glucuronide Research

Synthetic Approaches for Research Standards

The availability of pure analytical standards is a prerequisite for the accurate quantification and characterization of drug metabolites. For Pitavastatin (B1663618) Acyl Glucuronide, several synthetic approaches can be employed to generate the necessary reference material for research purposes.

A hybrid approach that combines chemical synthesis with enzymatic reactions offers a powerful and stereospecific route for the synthesis of acyl glucuronides. A general and widely applicable chemo-enzymatic method has been developed for the synthesis of a series of 1-β-O-acyl glucuronides acs.org. This methodology can be adapted for the synthesis of Pitavastatin Acyl Glucuronide.

The process typically involves two main steps. First, a chemical condensation reaction is performed between the parent drug, pitavastatin, and a protected glucuronic acid derivative, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-d-glucopyranuronate acs.orgacs.org. This initial step stereospecifically forms the corresponding methyl acetyl derivative of the acyl glucuronide acs.org.

The second step involves the enzymatic hydrolysis of the protecting groups (acetyl and methyl esters) from the intermediate compound. This is where the "enzymatic" part of the synthesis comes into play, offering high chemoselectivity. Lipases are commonly used for the deacetylation step, followed by another enzymatic or mild chemical hydrolysis of the methyl ester to yield the final 1-β-O-acyl glucuronide jst.go.jp. This chemo-enzymatic approach is advantageous as it allows for the specific synthesis of the β-anomer, which is the form produced biologically acs.org.

| Step | Description | Key Reagents/Enzymes |

| 1. Chemical Condensation | Stereospecific formation of the protected acyl glucuronide intermediate. | Pitavastatin, Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-d-glucopyranuronate |

| 2. Enzymatic Deprotection | Selective removal of acetyl and methyl protecting groups to yield the final product. | Lipases (for deacetylation), Esterases (for methyl ester hydrolysis) |

For the generation of analytical standards that closely mimic the biologically produced metabolite, in vitro biosynthesis is a highly valuable technique. This method utilizes biological systems, such as human liver microsomes or recombinant enzymes, to produce the metabolite of interest.

Research has identified the specific human UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of pitavastatin. UGT1A3 and UGT2B7 have been shown to be the principal enzymes involved in the formation of this compound nih.govderpharmachemica.com. The mechanism involves the glucuronidation of pitavastatin, which then leads to the formation of pitavastatin lactone through an elimination reaction nih.gov. The intermediate in this process is the this compound.

To produce the analytical standard, pitavastatin can be incubated with human liver microsomes or recombinant UGT1A3 and UGT2B7 enzymes in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) nih.gov. The reaction mixture can then be purified to isolate the this compound. This method ensures the production of the correct stereoisomer of the metabolite.

| Enzyme | Role in Pitavastatin Glucuronidation |

| UGT1A3 | Principally responsible for the glucuronidation of pitavastatin. nih.govderpharmachemica.com |

| UGT2B7 | Principally responsible for the glucuronidation of pitavastatin. nih.govderpharmachemica.com |

Isotopically labeled compounds are indispensable tools for mechanistic studies in drug metabolism, allowing for the unequivocal tracing of molecules and their fragments. The synthesis of an isotopically labeled version of this compound would enable detailed investigations into its formation, degradation, and potential covalent binding to proteins.

The general approach involves the synthesis of an isotopically labeled pitavastatin precursor. For instance, the synthesis of [¹⁸F]pitavastatin has been reported for use as a tracer in positron emission tomography (PET) rsc.org. While the isotope used for PET is radioactive, the synthetic route can be adapted to incorporate stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

Once the isotopically labeled pitavastatin is synthesized, it can be used as a substrate in the in vitro biosynthesis system described in the previous section (using UGT1A3 and UGT2B7). This will produce isotopically labeled this compound. The labeled metabolite can then be used in various mass spectrometry-based experiments to study its metabolic fate and reactivity.

| Isotope | Potential Application in this compound Research |

| ¹³C | Tracing the carbon skeleton of the molecule in metabolic pathways. |

| ¹⁵N | Investigating the role of the nitrogen-containing quinoline ring. |

| ²H (Deuterium) | Studying kinetic isotope effects to elucidate reaction mechanisms. |

| ¹⁸F | Used in PET imaging studies to visualize the distribution of pitavastatin and its metabolites in vivo. rsc.org |

Chromatographic Separation Techniques

The analysis of this compound in biological matrices requires highly sensitive and selective analytical methods. Chromatographic techniques, particularly when coupled with mass spectrometry, are the methods of choice for the detection, quantification, and purity assessment of this metabolite.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, specificity, and ability to provide structural information. Several LC-MS/MS methods have been developed for the quantification of pitavastatin and its lactone metabolite in human plasma nih.govsemanticscholar.orgresearchgate.net. These methods can be adapted and optimized for the specific detection of this compound.

In a study on the metabolic fate of pitavastatin, an unknown metabolite, designated UM-2, was observed upon the addition of UDP-glucuronic acid to human hepatic microsomes nih.gov. This metabolite is consistent with the formation of this compound. The detection and quantification of this metabolite would involve the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

A typical LC-MS/MS method for pitavastatin analysis utilizes a C18 reversed-phase column for chromatographic separation, with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and an aqueous component with a modifier (like formic acid or ammonium formate) researchgate.netresearchgate.net. Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of pitavastatin and its metabolites nih.govsemanticscholar.org.

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid/Ammonium Formate researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode nih.govsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a robust and reliable technique for the determination of the analytical purity of drug substances and their metabolites, as well as for their quantification. While LC-MS/MS is often preferred for bioanalysis due to its higher sensitivity, HPLC-UV remains a valuable tool for the analysis of bulk materials and in vitro samples with higher concentrations.

Several HPLC methods have been developed for the analysis of pitavastatin mdpi.comresearchgate.net. The separation of pitavastatin from its acyl glucuronide metabolite can be challenging due to their structural similarity. However, by carefully optimizing the chromatographic conditions, such as the mobile phase composition, pH, and column chemistry, it is possible to achieve a satisfactory resolution.

For the quantification of this compound, a validated HPLC method would be required. This would involve establishing the linearity, accuracy, precision, and selectivity of the method. Given that acyl glucuronides can be unstable and undergo acyl migration, careful sample handling and analysis conditions are necessary to ensure the integrity of the analyte. The use of a chiral stationary phase in HPLC can also be employed to separate different stereoisomers of pitavastatin and its metabolites google.com.

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reversed-phase, Chiral stationary phase google.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |

| Detector | UV, Fluorescence |

| Validation Parameters | Linearity, Accuracy, Precision, Selectivity |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes columns packed with smaller sub-2 µm particles, which leads to a significant gain in efficiency. researchgate.net The UPLC system is specifically designed to handle the high back-pressures generated by these columns, which can be up to 100 MPa. researchgate.net This high-pressure capability allows for the use of higher flow rates, shortening analysis times significantly while maintaining or even improving peak resolution. researchgate.netlcms.cz

The following table summarizes typical parameters used in UPLC methods for the analysis of statins and related compounds, illustrating the conditions that contribute to enhanced resolution.

| Parameter | Details | Purpose |

| Column Type | ACQUITY UPLC BEH C18 (2.1 mm i.d. × 150 mm, 1.7 µm) | The sub-2 µm particle size is fundamental to UPLC, providing higher theoretical plates and thus greater resolving power. researchgate.netresearchgate.net |

| Mobile Phase | Gradient elution with combinations like acetonitrile and aqueous solutions with modifiers (e.g., 0.2% phosphoric acid). scirp.orgresearchgate.net | The gradient allows for the effective separation of compounds with a range of polarities, which is common in metabolite profiling. |

| Flow Rate | Typically in the range of 0.3 mL/min to 1.2 mL/min. lcms.czscirp.org | Higher flow rates, enabled by the high-pressure tolerance of UPLC systems, reduce analysis time without a significant loss of resolution. lcms.cz |

| System Pressure | Up to 1500 bar (150 MPa). lcms.cz | High pressure is required to force the mobile phase through the densely packed, small-particle columns at optimal linear velocities. |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites like this compound. researchgate.net Two-dimensional (2D) NMR experiments are particularly crucial in determining the precise molecular structure and connectivity of new or complex organic compounds. nih.govsemanticscholar.org For acyl glucuronides, NMR confirms the identity of the metabolite and is instrumental in characterizing the isomers formed during degradation. acs.orgnih.gov

A primary application of NMR in this field is monitoring the degradation kinetics of acyl glucuronides. acs.org These metabolites are known to be unstable under physiological conditions, undergoing two main degradation pathways: hydrolysis back to the parent carboxylic acid (pitavastatin) and intramolecular acyl migration. nih.govnih.gov Acyl migration involves the movement of the pitavastatin moiety from the 1-β-O-position of the glucuronic acid to the 2-, 3-, and 4-hydroxyl positions, forming reactive positional isomers. nih.gov

¹H NMR spectroscopy can be used to monitor this degradation process over time. nih.govresearchgate.net By observing the decrease in the signal intensity of the anomeric proton of the 1-β-O-acyl glucuronide, researchers can calculate the degradation rate and half-life of the compound. acs.orgnih.gov This method allows for the clear differentiation between the products of hydrolysis and acyl migration, as the resulting isomers have distinct ¹H NMR resonances. nih.gov Such studies are vital for ranking compounds based on the reactivity of their acyl glucuronide conjugates during early drug development. acs.org In vitro systems, such as liver microsomal preparations, can be used to generate sufficient quantities of acyl glucuronides for this type of NMR characterization. acs.orgnih.gov

The table below presents findings from a representative NMR study on the degradation of various acyl glucuronides, highlighting the kinetic data that can be obtained.

| Compound | Degradation Pathway(s) Monitored | Measured Half-life (hours) | Analytical Method |

| (S)-Ibuprofen Acyl Glucuronide | Acyl Migration & Hydrolysis | 3.68 - 3.76 | ¹H NMR Spectroscopy nih.gov |

| (R)-Ibuprofen Acyl Glucuronide | Acyl Migration & Hydrolysis | 1.79 | ¹H NMR Spectroscopy nih.gov |

| 2-hydroxyibuprofen Acyl Glucuronide | Acyl Migration & Hydrolysis | 5.03 | ¹H NMR Spectroscopy nih.gov |

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the sensitive and specific quantification of statins and their metabolites in biological samples. researchgate.netnih.gov This technique is indispensable for identifying and characterizing metabolites like this compound in complex matrices such as human plasma and urine. nih.govnih.gov

In a typical LC-MS/MS workflow, the analytes are first separated chromatographically before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, often operating in the positive ion mode. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor.

For the analysis of pitavastatin and its metabolites, specific ion transitions are monitored. For example, a method for pitavastatin might use the transition m/z 422.2 → 290.3, while its lactone metabolite uses m/z 404.2 → 290.3. nih.gov The identification of this compound would involve monitoring for its unique precursor ion and characteristic product ions. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which further aids in the confident identification of metabolites and the elucidation of their elemental composition. researchgate.netnih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Pitavastatin | 422.4 | 290.3 | Positive ESI | nih.gov |

| Pitavastatin Lactone | 404.3 | 290.3 | Positive ESI | nih.gov |

| Simvastatin | 419.3 | 285.2 | Positive ESI | nih.gov |

| Atorvastatin (B1662188) | 559.3 | 440.2 | Positive ESI | nih.gov |

Bioanalytical Challenges and Strategies in Research Studies

Sample Stability Considerations and Stabilization Strategies Ex Vivo

A significant bioanalytical challenge in the study of this compound is its inherent instability in biological matrices. nih.govresearchgate.net Acyl glucuronides are prone to degradation ex vivo during sample collection, processing, and storage. nih.gov This instability can lead to the back-conversion of the glucuronide metabolite to its parent aglycone (pitavastatin) through hydrolysis. nih.govresearchgate.net This process can artificially inflate the measured concentration of the parent drug while reducing the concentration of the metabolite, leading to inaccurate pharmacokinetic data. nih.gov

The degradation is primarily driven by pH-dependent hydrolysis and intramolecular acyl migration. nih.gov The physiological pH of blood and plasma (around 7.4) is conducive to these degradation pathways. nih.gov Therefore, immediate stabilization of samples after collection is critical to ensure the accurate measurement of both the acyl glucuronide and the parent drug. nih.govresearchgate.net

Several strategies have been developed to minimize ex vivo degradation:

Temperature Control: Immediately chilling the samples on ice after collection and maintaining low temperatures (e.g., -80°C for long-term storage) slows down the chemical and enzymatic degradation processes. researchgate.netnih.gov

pH Adjustment: Since hydrolysis is pH-dependent, acidifying the plasma sample to a pH of around 4-5 immediately after collection is a common and effective stabilization technique. nih.gov This can be achieved by adding an acidic buffer or solution, such as acetic acid or citric acid, to the collection tubes. researchgate.netnih.gov

Enzyme Inhibitors: Adding enzyme inhibitors, such as sodium fluoride, can prevent enzymatic hydrolysis of the glucuronide conjugate. e-b-f.eu

A survey of bioequivalence studies for drugs that form acyl glucuronides found that lowering the temperature during sample collection was used in over two-thirds of the studies, while lowering the pH during sample extraction was employed in the majority of the bioanalytical phases. researchgate.net

Method Validation for In Vitro and Preclinical Research Samples

The validation of bioanalytical methods for this compound must rigorously address the compound's instability to ensure reliable data. Standard validation parameters such as accuracy, precision, linearity, and selectivity are assessed, but special emphasis is placed on stability evaluations. journalofappliedbioanalysis.com

Validation must demonstrate the stability of the analyte in the biological matrix under all anticipated conditions of the study, from sample collection to final analysis. This includes:

Freeze-Thaw Stability: Assessing the analyte's stability after multiple cycles of freezing at storage temperature (e.g., -80°C) and thawing to room temperature. journalofappliedbioanalysis.com

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a duration that mimics the sample handling and preparation time.

Long-Term Stability: Confirming that the analyte remains stable at the intended storage temperature for the duration of the study.

Post-Preparative Stability: Ensuring the analyte is stable in the processed sample (e.g., in the autosampler) until analysis is complete.

Given the potential for back-conversion, it is crucial to conduct stability experiments in the presence of the parent drug to accurately reflect the conditions of incurred samples. researchgate.net The validation should confirm that the chosen stabilization strategy (e.g., acidification) is effective throughout these conditions. For example, a validation study for a compound and its acyl glucuronide demonstrated stability in acidified plasma for multiple freeze-thaw cycles and for at least 7 days in a frozen state. journalofappliedbioanalysis.com The accuracy and precision of the method are determined by analyzing quality control (QC) samples at multiple concentration levels, with acceptance criteria typically requiring the mean concentration to be within ±15% of the nominal value and the coefficient of variation (CV) to be ≤15%. journalofappliedbioanalysis.com

Interactions of Pitavastatin Acyl Glucuronide with Biological Systems in Preclinical and in Vitro Models

Modulation of Drug-Metabolizing Enzymes

The influence of drug metabolites on the activity of drug-metabolizing enzymes is a key area of investigation in preclinical drug development. For Pitavastatin (B1663618) Acyl Glucuronide, research has primarily focused on its formation and subsequent conversion rather than its direct modulatory effects on enzymes.

Inhibition of UGT Isoforms by the Glucuronide (if applicable)

Currently, there is a lack of specific in vitro studies designed to evaluate whether Pitavastatin Acyl Glucuronide acts as an inhibitor of UGT isoforms. The existing research focuses on the formation of the glucuronide from the parent compound, pitavastatin, identifying UGT1A1, UGT1A3, and UGT2B7 as the key enzymes involved in this metabolic pathway. researchgate.netclinpgx.org However, the potential for feedback inhibition or inhibition of other UGT-mediated reactions by the formed glucuronide has not been reported in the reviewed scientific literature.

Influence on Cytochrome P450 Enzymes (Preclinical/In Vitro)

The parent drug, pitavastatin, undergoes minimal metabolism by the cytochrome P450 (CYP) system, which contributes to its low propensity for CYP-mediated drug interactions. drugbank.comnih.gov Research into the metabolic profile of pitavastatin has shown that its subsequent metabolite, pitavastatin lactone, does not exhibit inhibitory effects on the major drug-metabolizing enzymes CYP2C9 and CYP3A4. nih.gov

However, direct studies investigating the inhibitory potential of this compound itself on various CYP450 isoforms are not available in the current body of scientific literature. Therefore, its direct influence on the metabolic activity of these crucial enzymes remains uncharacterized.

Interaction with Drug Transporters

The movement of drugs and their metabolites across cellular membranes is often mediated by transporters. The interaction of this compound with these proteins can significantly affect its distribution and elimination.

This compound as a Substrate for Efflux Transporters (e.g., MRP2, MRP3, BCRP)

The parent compound, pitavastatin, has been identified as a substrate for the efflux transporters Breast Cancer Resistance Protein (BCRP) and, to a lesser extent, Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.gov It has been suggested that pitavastatin could be substantially secreted into the bile as its direct glucuronide metabolite, which would imply that this compound is a substrate for canalicular efflux transporters. researchgate.net Glucuronide conjugates, in general, are known substrates for transporters like MRP2 and MRP3. solvobiotech.com Despite these points, direct experimental evidence from in vitro studies, such as vesicle transport assays, specifically confirming that this compound is a substrate for MRP2, MRP3, or BCRP is not currently available.

Inhibition of Uptake Transporters (e.g., OATP1B1, OATP1B3) by the Glucuronide (if applicable)

Hepatic uptake of the parent drug, pitavastatin, is predominantly mediated by Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. nih.govdoi.org The inhibition of these transporters can lead to significant drug-drug interactions, as seen with co-administration of pitavastatin and inhibitors like cyclosporine. nih.govdoi.org

While the transport of the parent drug is well-studied, there is no available research data on the potential for this compound to act as an inhibitor of OATP1B1, OATP1B3, or other hepatic uptake transporters. The inhibitory profile of this specific metabolite remains an area for future investigation.

Binding to Plasma Proteins and Other Macromolecules in Research Contexts

The extent of binding to plasma proteins is a critical determinant of a drug's pharmacokinetic properties, influencing its distribution and availability to interact with enzymes and transporters. The parent drug, pitavastatin, is known to be extensively bound (>99%) to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. nih.gov

Specific data on the plasma protein binding characteristics of this compound, including the fraction unbound (fu) and the specific proteins involved, have not been detailed in the available preclinical research. This information is essential for fully understanding the metabolite's distribution and potential for displacement interactions.

Non-Covalent Binding Interactions

While specific studies detailing the non-covalent binding parameters of this compound are not extensively documented, the behavior of the parent compound and other acyl glucuronides provides significant insight. Pitavastatin itself is highly bound (over 99%) to proteins in human plasma, primarily albumin and alpha 1-acid glycoprotein. drugbank.com Acyl glucuronide metabolites, in general, are also known to exhibit high degrees of reversible, non-covalent binding to plasma proteins, particularly human serum albumin (HSA). nih.gov

For instance, studies with diflunisal (B1670566) acyl glucuronide demonstrated that it is approximately 98-99.5% reversibly bound in plasma and HSA solutions. nih.gov This high degree of non-covalent binding can influence the metabolite's disposition, stability, and reactivity. Reversible binding to non-catalytic sites on albumin can have a protective effect, retarding the degradation of the acyl glucuronide through hydrolysis and rearrangement. nih.gov The primary binding for some acyl glucuronides has been identified at specific sites on albumin, such as the benzodiazepine (B76468) site. nih.gov It is plausible that this compound engages in similar high-affinity, non-covalent interactions with plasma proteins, which would modulate its transit and availability for subsequent conversion to the lactone or for covalent modification of proteins.

Table 1: Characteristics of Non-Covalent Binding of a Representative Acyl Glucuronide (Diflunisal Acyl Glucuronide) to Human Serum Albumin (HSA) in Vitro

| Parameter | Observation | Significance | Reference |

| Binding Affinity | High (approx. 98-99.5% bound) | Influences metabolite stability and distribution. | nih.gov |

| Primary Binding Site | Benzodiazepine site on HSA | Displacement by diazepam and fatty acids confirms site specificity. | nih.gov |

| Effect of Binding | Retards degradation (hydrolysis, rearrangement) | Sequesters the reactive metabolite, reducing spontaneous reactions. | nih.gov |

| Competition | Displaced by diazepam but not warfarin | Suggests selectivity in binding pockets on the albumin molecule. | nih.gov |

Mechanistic Studies of Covalent Adduct Formation

Acyl glucuronides are electrophilic species capable of forming covalent adducts with nucleophilic residues on proteins, a process implicated in the toxicities of some carboxylic acid-containing drugs. nih.govnih.gov The formation of these adducts from this compound is mechanistically plausible, although its rapid intramolecular conversion to the stable lactone form is the major metabolic fate in humans. researchgate.netsci-hub.se The general mechanisms for covalent bond formation by acyl glucuronides have been well-characterized and proceed primarily through two pathways. mdpi.comnih.gov

Transacylation (Nucleophilic Displacement): In this direct mechanism, a nucleophilic group on a protein (such as the hydroxyl group of serine or the amino group of lysine) attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the formation of a stable amide or ester linkage, covalently attaching the aglycone (pitavastatin) to the protein and releasing glucuronic acid. nih.govresearchgate.net

Glycation via Acyl Migration: Acyl glucuronides are prone to an intramolecular rearrangement known as acyl migration, where the acyl group shifts from the C1-hydroxyl position of the glucuronic acid moiety to adjacent hydroxyl groups (C2, C3, or C4), forming positional isomers. mdpi.comnih.gov These isomers can then undergo a series of reactions. The glucuronic acid ring can open to expose a reactive aldehyde, which can then form a Schiff base (imine) with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein. nih.gov This imine can then rearrange to form a more stable ketoamine linkage, resulting in a "glycation" adduct where both the aglycone and the rearranged glucuronic acid moiety are covalently bound to the protein. mdpi.comnih.gov Studies using tolmetin (B1215870) glucuronide have provided clear evidence for this imine-based mechanism, identifying specific lysine residues on albumin as major attachment sites. nih.gov

While the predominant pathway for pitavastatin is lactonization, the inherent chemical reactivity of the intermediate this compound means that these covalent modification pathways are possible competing reactions. researchgate.netnih.gov

Table 2: General Mechanisms of Covalent Adduct Formation by Acyl Glucuronides

| Mechanism | Key Process | Intermediate(s) | Target Protein Residue(s) | Final Adduct Type | Reference(s) |

| Transacylation | Direct nucleophilic attack on the ester carbonyl carbon. | None | Serine, Lysine, Cysteine | Acylated protein (ester or amide bond) | mdpi.comnih.gov |

| Glycation | Intramolecular acyl migration followed by reaction with an amino group. | Positional isomers, Schiff base (imine) | Lysine | Glycated protein (ketoamine linkage) | mdpi.comnih.gov |

Computational and Theoretical Investigations of Pitavastatin Acyl Glucuronide

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are instrumental in elucidating the interactions between a substrate, such as pitavastatin (B1663618), and the enzymes responsible for its metabolism, namely UGTs. These models can provide insights into the binding affinity, orientation of the substrate in the active site, and the factors governing the catalytic process.

UGT Binding Pocket Analysis and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of pitavastatin acyl glucuronide formation, docking studies can be used to model the interaction of pitavastatin with the active sites of UGT1A3 and UGT2B7.

Homology Modeling: As the crystal structures for all human UGT isoforms are not available, homology modeling is often the first step. This involves building a three-dimensional model of the target UGT enzyme based on the known structure of a related protein.

Binding Pocket Identification: Once a reliable model of the UGT enzyme is constructed, the binding pocket for the substrate (pitavastatin) and the cofactor (UDP-glucuronic acid) can be identified.

Docking Simulation: Pitavastatin would then be docked into the identified active site. The simulation would generate various possible binding poses, which are then scored based on their energetic favorability.

The results of such docking studies could reveal key amino acid residues within the UGT active site that are crucial for binding pitavastatin. This information can help to explain the observed specificity of UGT1A3 and UGT2B7 in pitavastatin glucuronidation.

Prediction of Glucuronidation Sites and Stereoselectivity

Computational methods can also be employed to predict the most likely site of glucuronidation on a molecule and the stereoselectivity of the reaction. For pitavastatin, the primary site of glucuronidation is the carboxylic acid group, leading to the formation of an acyl glucuronide.

The stereochemistry of the resulting this compound is an important aspect that can be investigated computationally. The synthesis of statins often involves highly stereoselective steps to produce the desired enantiomer. researchgate.net Computational models could potentially be used to understand if the enzymatic glucuronidation process favors a particular stereoisomer.

In Silico Prediction of Reactivity and Degradation

Acyl glucuronides are known to be reactive metabolites that can undergo several reactions, including intramolecular acyl migration and hydrolysis. nih.gov In silico methods are valuable for predicting the reactivity and degradation pathways of these metabolites.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can be applied to study the reaction mechanisms and energetics of chemical reactions. A DFT study on this compound could provide valuable insights into its degradation. For instance, DFT calculations have been used to investigate the mechanism of hydroxy acid-lactone interconversion for other statins like fluvastatin, revealing high activation barriers for direct interconversion. researchgate.net

A potential DFT analysis for this compound could include:

Mapping Reaction Pathways: Modeling the pathways for hydrolysis back to pitavastatin and for acyl migration to form different positional isomers.

Calculating Activation Energies: Determining the energy barriers for these reactions, which can indicate their likelihood of occurring under physiological conditions.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com An MD simulation of this compound in an aqueous environment could provide information about its conformational flexibility and stability. nih.govnih.govplos.orgmdpi.com

Key insights from MD simulations could include:

Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule.

Solvent Interactions: Understanding how the molecule interacts with surrounding water molecules.

Flexibility: Assessing the dynamic nature of the molecule, which can influence its reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its reactivity. nih.gov For acyl glucuronides, QSRR models have been developed to predict their degradation half-lives based on various molecular descriptors. nih.gov

While a specific QSRR model for this compound has not been published, the general principles can be applied. Such a model would involve:

Descriptor Calculation: Calculating a range of molecular descriptors for a series of acyl glucuronides, including electronic, steric, and topological properties.

Model Development: Using statistical methods to build a regression model that correlates these descriptors with experimentally determined reactivity data (e.g., half-life).

A validated QSRR model could be used to predict the reactivity of novel acyl glucuronides and to understand the key structural features that influence their stability. nih.gov

Emerging Research Areas and Future Directions in Pitavastatin Acyl Glucuronide Studies

Development of Novel In Vitro Models for Reactivity Assessment

The assessment of acyl glucuronide reactivity is a key area of research to understand the potential for these metabolites to form adducts with endogenous molecules. While specific in vitro models for Pitavastatin (B1663618) Acyl Glucuronide are not extensively detailed in publicly available literature, the field of drug metabolism has developed several general approaches that are applicable.

Future research is focused on creating more sophisticated in vitro systems that can better predict in vivo outcomes. These include the development of three-dimensional (3D) cell culture models, such as spheroids and organoids, which more closely mimic the physiological environment of tissues compared to traditional two-dimensional (2D) cell cultures. For Pitavastatin Acyl Glucuronide, these advanced models could incorporate liver cells, given that pitavastatin is primarily metabolized in the liver by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B6. clinpgx.org

Another promising area is the use of microfluidic devices, or "organs-on-a-chip," which can simulate the function of human organs in a controlled environment. These systems could be used to study the formation and reactivity of this compound in a dynamic system that includes flow and interactions between different cell types.

The table below summarizes some of the novel in vitro models being explored for the assessment of acyl glucuronide reactivity.

| In Vitro Model | Description | Potential Application for this compound |

| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled 3D aggregates of cells that mimic the micro-architecture and function of tissues. | Co-culturing hepatocytes and immune cells to assess the potential for protein adduct formation and subsequent immune responses. |

| Microfluidic "Organs-on-a-Chip" | Micro-engineered systems that replicate the key functions of organs. | Modeling the hepatic formation of this compound and its subsequent distribution and interaction with other cell types. |

| High-Throughput Screening (HTS) Assays | Automated assays designed to test a large number of compounds for a specific activity. | Rapidly screening for the reactivity of this compound with a panel of model proteins or peptides. |

Advanced Analytical Approaches for Complex Biological Matrices

The detection and quantification of reactive metabolites like this compound in complex biological matrices such as plasma, urine, and tissue homogenates present significant analytical challenges. The inherent instability and reactivity of acyl glucuronides necessitate the use of advanced and sensitive analytical techniques.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of drug metabolites. Future directions in this area involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers. These technologies offer superior resolution and mass accuracy, enabling the confident identification and quantification of this compound and its potential adducts, even at very low concentrations.

Another area of development is the use of novel sample preparation techniques to minimize the degradation of the analyte and improve recovery from the matrix. Techniques such as solid-phase microextraction (SPME) and turbulent flow chromatography are being explored for their potential to automate and improve the efficiency of sample cleanup.

The following table highlights some of the advanced analytical approaches relevant to the study of this compound.

| Analytical Technique | Description | Relevance for this compound Analysis |

| UHPLC-HRMS (Orbitrap/TOF) | Combines the high separation power of UHPLC with the high mass accuracy and resolution of HRMS. | Enables the unambiguous identification of this compound and its isomers, as well as the characterization of protein adducts. |

| Immunoaffinity Chromatography | Uses antibodies specific to the analyte to isolate it from a complex matrix. | Could be developed to selectively capture this compound or its protein adducts for highly specific and sensitive quantification. |

| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive technique for measuring rare isotopes, such as ¹⁴C. | Can be used in preclinical studies with ¹⁴C-labeled pitavastatin to trace the formation and disposition of all metabolites, including the acyl glucuronide, and to quantify covalent binding to macromolecules. |

Comparative Research with Other Statin Acyl Glucuronides

The class of statins includes several drugs that are also metabolized to acyl glucuronides, such as atorvastatin (B1662188) and simvastatin. researchgate.net Comparative studies between this compound and these other statin acyl glucuronides are a crucial area for future research. Such studies can help to elucidate structure-activity relationships, where minor differences in the chemical structure of the parent drug can lead to significant differences in the reactivity and biological effects of their acyl glucuronide metabolites.

Future comparative research should focus on directly comparing the rates of formation, hydrolysis, and protein adduct formation of different statin acyl glucuronides under standardized in vitro conditions. This could involve incubating the respective statins with human liver microsomes or hepatocytes and quantifying the formation of their acyl glucuronide metabolites and any subsequent covalent binding.

The table below outlines potential comparative research areas.

| Research Area | Objective | Potential Findings |

| In Vitro Reactivity Comparison | To compare the intrinsic chemical reactivity of this compound with that of other statin acyl glucuronides. | Identification of structural features that influence the stability and reactivity of statin acyl glucuronides. |

| Comparative Metabolomics | To compare the complete metabolic profiles of different statins in preclinical models. | Understanding the relative importance of the acyl glucuronide pathway for different statins and how this might be influenced by other metabolic pathways. |

| Protein Adduct Profiling | To identify and compare the protein targets of different statin acyl glucuronides. | Elucidation of whether different statin acyl glucuronides have common or distinct protein targets, which could inform their potential biological effects. |

Elucidation of Specific Macromolecular Targets in Preclinical Systems (excluding clinical implications)

A critical step in understanding the potential biological consequences of reactive metabolites is the identification of their specific macromolecular targets. For this compound, this involves identifying the proteins and other macromolecules to which it covalently binds in preclinical systems.

Modern proteomics-based approaches are central to this research. These methods typically involve treating cells or tissues with the compound of interest, followed by the isolation of proteins and the use of mass spectrometry to identify those that have been modified. This can be achieved by looking for the characteristic mass shift corresponding to the addition of the this compound moiety.

Future research in this area will likely involve the use of chemoproteomic platforms, which utilize chemical probes to enrich for and identify the targets of reactive metabolites. For example, a tagged analogue of pitavastatin could be used to facilitate the isolation and identification of adducted proteins.

The identification of specific protein targets is the first step in a cascade of further investigation. Once a target is identified, further studies are needed to understand how its function is altered by the covalent modification and what the downstream cellular consequences of this alteration might be.

Q & A

Basic: What experimental approaches are used to study the formation and stability of Pitavastatin acyl glucuronide in vitro?

Methodological Answer:

To assess formation, incubate Pitavastatin with human liver microsomes or recombinant UGT isoforms (e.g., UGT1A3, UGT1A1) in the presence of UDP-glucuronic acid (UDPGA), followed by LC-MS/MS quantification . Stability studies require incubation in phosphate buffers (pH 7.4–8.0) at 37°C, with aliquots analyzed over time to track degradation via hydrolysis and intramolecular acyl migration. Use acidic termination (e.g., 10% acetic acid in acetonitrile) to arrest reactions and stabilize the metabolite . For pH-dependent stability, compare degradation rates in buffers ranging from pH 5.0 to 9.0 .

Basic: How can researchers distinguish this compound from its isomers or degradation products analytically?

Methodological Answer:

Employ high-resolution LC-MS/MS with reverse-phase chromatography (C18 columns) and mobile phases containing ammonium formate/acetic acid to resolve positional isomers . Confirm identity using 1H-NMR to detect anomeric proton signals (e.g., 1-β-O-acyl glucuronide at δ 5.6–5.8 ppm) and compare with synthetic standards . For tissue localization, nano-DESI-MSI in selected ion monitoring (SIM) mode improves sensitivity for low-abundance metabolites in liver or kidney sections .

Basic: What in vitro models evaluate drug-drug interactions (DDIs) involving this compound?

Methodological Answer:

Use OATP1B1-transfected HEK293 cells to assess hepatic uptake inhibition (e.g., by gemfibrozil glucuronide) via IC50 determination . For metabolic interactions, incubate Pitavastatin with CYP2C8 supersomes and quantify residual activity using probe substrates like cerivastatin. Measure unbound inhibitor concentrations in hepatocyte incubations to account for protein binding . Co-incubation with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) prevents hydrolysis of the glucuronide during assays .

Advanced: How do computational models predict the reactivity and degradation kinetics of this compound?

Methodological Answer:

Develop kinetic models using software like GEPASI to simulate transacylation and hydrolysis steps. Input experimental rate constants for each reaction (e.g., k1 for 1-β→2-β migration) derived from time-course NMR or LC-MS data . Compare with density functional theory (DFT) calculations (B3LYP/6-31++G(d,p) level) to correlate activation energy (ΔE) with degradation rates. Focus on hydrogen bonding patterns between the carboxylate group and glucuronic acid C4-OH, which stabilize transition states in acyl glucuronides .

Advanced: What methodologies quantify protein adducts formed by reactive this compound?

Methodological Answer:

Incubate the glucuronide with human serum albumin (HSA) or liver homogenate, then perform SDS-PAGE/Western blot using anti-adduct antibodies . For site-specific adduct mapping, digest proteins with trypsin and analyze via LC-MS/MS with neutral loss scanning for glucuronic acid-derived fragments (m/z 176). Validate adduct formation in vivo using ELISA to detect anti-glucuronide antibodies in serum from preclinical models .

Advanced: How do interspecies differences in UGT activity affect this compound pharmacokinetics?

Methodological Answer:

Compare intrinsic clearance (CLint) values across species using liver microsomes from rats, dogs, and humans. For Pitavastatin, CLint is typically lowest in humans (e.g., 0.4 µL/min/mg protein vs. 3 µL/min/mg in dogs) . Use scaling factors (e.g., microsomal protein per gram liver) to predict in vivo hepatic clearance. Co-incubate with β-glucuronidase inhibitors to isolate UGT-mediated lactonization from enzymatic hydrolysis .

Advanced: How can conflicting data on acyl glucuronide toxicity be resolved in preclinical studies?

Methodological Answer:

Address contradictions by:

- Measuring unbound systemic exposure of the glucuronide in toxicology species vs. humans .

- Using primary hepatocyte cultures to assess cytotoxicity (e.g., ATP depletion, ROS generation) and compare with in vivo histopathology .

- Evaluating covalent binding thresholds (e.g., >50 pmol/mg protein in liver) linked to immune-mediated toxicity in sensitive models .

Advanced: What experimental evidence supports the role of this compound in lactone formation?

Methodological Answer:

Incubate Pitavastatin with human UGT1A3 and track lactone formation via LC-NMR to confirm the 1-β-O-acyl glucuronide intermediate . Use isotopic labeling (e.g., 14C-Pitavastatin) to trace lactone recovery in bile/plasma. Under physiological pH (7.4–8.0), the glucuronide spontaneously cyclizes to the lactone; quantify this process using pH-shift experiments and compare with non-enzymatic controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.